molecular formula C12H14FN B2871860 4'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] CAS No. 1235439-61-8

4'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

Cat. No.: B2871860
CAS No.: 1235439-61-8
M. Wt: 191.249
InChI Key: VUURCLMFZDETJW-UHFFFAOYSA-N
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Description

4’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is a heterocyclic compound . It has a molecular formula of C12H14FN and an average mass of 191.245 Da .


Molecular Structure Analysis

The molecular structure of 4’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] consists of a spiro[cyclopentane-1,3’-indole] core with a fluorine atom at the 4’ position .

Scientific Research Applications

Physicochemical Properties

  • Experimental and Theoretical Study : A dispiro compound related to 4'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] has been synthesized and its crystal structure reported. The compound was studied for its molecular electrostatic potential, non-covalent interactions, non-linear optical properties, and chemically active sites, contributing to an understanding of its chemical reactivity (Satheeshkumar et al., 2020).

Pharmacological Applications

  • Analgesic Properties : Research on a compound structurally similar to 4'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] identified its potential as an analgesic NOP and opioid receptor agonist, indicating a direction for developing new pain treatments (Schunk et al., 2014).

Fluorescence and Optical Applications

  • Fluorescence Properties : Isatin-based spiro compounds, which are structurally related, have been synthesized and shown to have high fluorescence quantum yields and potential for use as fluorescence probes in bioimaging and detection of ions in living cells (Kundu et al., 2013).

Synthesis and Chemical Reactivity

  • Novel Synthesis Approaches : Research has been conducted on the synthesis of new fluorine-containing spiro-indole derivatives, expanding the methodologies available for creating compounds with potential biological activities (Joshi et al., 1989).
  • Cyclization Studies : The cyclization of indolylbutanol to tetrahydrocarbazole, involving a spirocyclopropyl-3H-indole intermediate, has been studied, offering insights into the electrophilic substitution in indoles (Jackson et al., 1968).

Biological Activities

  • Antibacterial and Antifungal Properties : Some fluorine-containing indole derivatives have been evaluated for their antibacterial activity, demonstrating the significance of fluorine in enhancing biological properties (Joshi et al., 1990).

Safety and Hazards

The safety information available indicates that 4’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is a substance that requires caution. It has been labeled with the GHS07 pictogram, and the signal word is "Warning" .

Properties

IUPAC Name

4-fluorospiro[1,2-dihydroindole-3,1'-cyclopentane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c13-9-4-3-5-10-11(9)12(8-14-10)6-1-2-7-12/h3-5,14H,1-2,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUURCLMFZDETJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNC3=C2C(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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